N-(2,4-difluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
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Description
N-(2,4-difluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C17H18F2N4O3 and its molecular weight is 364.353. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of F3406-9766 is the Lassa mammarenavirus (LASV) . This compound exhibits strong anti-LCMV activity, making it a potent inhibitor of arenaviruses .
Mode of Action
F3406-9766 inhibits LASV by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by the LASV glycoprotein GP2 . This interaction prevents the virus from entering host cells, thereby inhibiting its replication and spread .
Biochemical Pathways
It is known that the compound disrupts the normal life cycle of the virus by preventing its entry into host cells
Result of Action
The primary result of F3406-9766’s action is the inhibition of LASV entry into host cells . By preventing viral entry, the compound effectively stops the virus from replicating and spreading within the host. This can potentially halt the progression of the disease caused by the virus.
Action Environment
The efficacy and stability of F3406-9766 can be influenced by various environmental factors. These may include the pH of the environment, as the compound’s mechanism of action involves pH-dependent fusion Other factors such as temperature, presence of other medications or substances, and the overall health status of the host can also potentially influence the compound’s action
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O3/c1-11-8-16(25)23(17(20-11)22-4-6-26-7-5-22)10-15(24)21-14-3-2-12(18)9-13(14)19/h2-3,8-9H,4-7,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLLEFWFRBBRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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